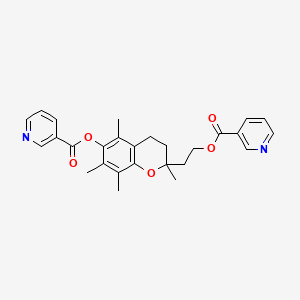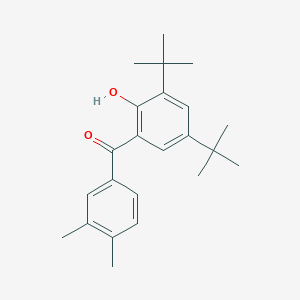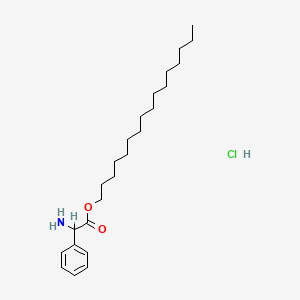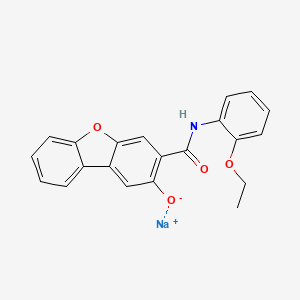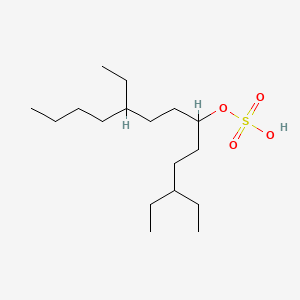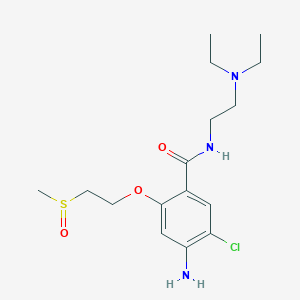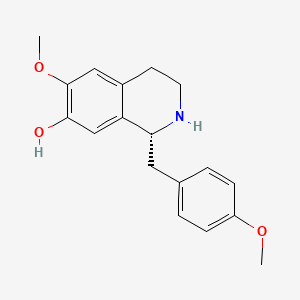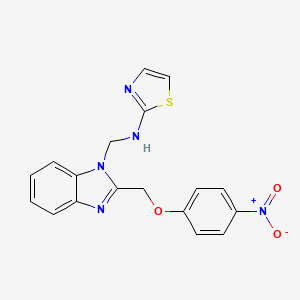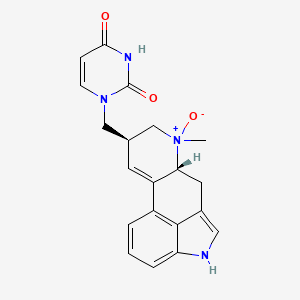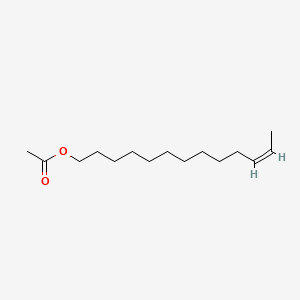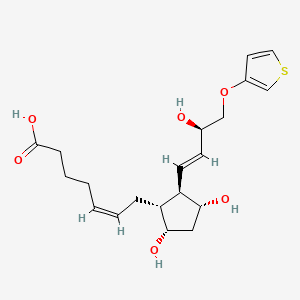
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is a chemical compound known for its unique structure and properties It is a potassium salt derivative of carbamodithioic acid, featuring two 2-(ethenyloxy)ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt typically involves the reaction of carbamodithioic acid with 2-(ethenyloxy)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the carbamodithioic acid attacks the ethylene oxide ring, leading to the formation of the desired product.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents include water or alcohols like ethanol.
Catalyst/Base: Potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethylene oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form covalent bonds with these groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, making the compound useful as a biochemical probe or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, bis(2-hydroxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-methoxyethyl)-, potassium salt
- Carbamodithioic acid, bis(2-ethoxyethyl)-, potassium salt
Uniqueness
Carbamodithioic acid, bis(2-(ethenyloxy)ethyl)-, potassium salt is unique due to the presence of the ethenyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. These groups allow for specific interactions with nucleophiles and electrophiles, making the compound versatile in various chemical reactions and applications.
Properties
CAS No. |
127695-08-3 |
|---|---|
Molecular Formula |
C9H14KNO2S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
potassium;N,N-bis(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H15NO2S2.K/c1-3-11-7-5-10(9(13)14)6-8-12-4-2;/h3-4H,1-2,5-8H2,(H,13,14);/q;+1/p-1 |
InChI Key |
GKHIQDNIBXQHBU-UHFFFAOYSA-M |
Canonical SMILES |
C=COCCN(CCOC=C)C(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


